

An In-depth Technical Guide to Dicyclohexylamine Benzoate (CAS No. 22355-34- 6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyclohexylamine benzoate*

Cat. No.: *B3049870*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylamine benzoate (CAS No. 22355-34-6), a salt formed from the acid-base reaction of dicyclohexylamine and benzoic acid, is a compound with significant industrial and research applications.^[1] Its primary use is as a volatile corrosion inhibitor (VCI), particularly for the protection of ferrous metals.^{[1][2]} Additionally, the biological activity of its dicyclohexylamine moiety has garnered interest in the field of drug development, specifically for its potential as an enzyme inhibitor.^{[3][4]} This technical guide provides a comprehensive overview of the experimental data available for **dicyclohexylamine benzoate**, including its physicochemical properties, synthesis, and performance in corrosion inhibition and biological assays.

Physicochemical Properties

Dicyclohexylamine benzoate is a white to off-white crystalline powder.^[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Dicyclohexylamine Benzoate**

Property	Value	Reference(s)
CAS Number	22355-34-6	[5]
Molecular Formula	C ₁₉ H ₂₉ NO ₂	[5]
Molecular Weight	303.4 g/mol	[1]
Melting Point	194 - 212 °C	
Boiling Point	256.1 °C at 760 mmHg	[5]
Flash Point	96.1 °C	[5]
Appearance	White to off-white crystalline powder	

Synthesis

The most common method for the synthesis of **dicyclohexylamine benzoate** is the direct acid-base neutralization reaction between dicyclohexylamine and benzoic acid.[1] The reaction is thermodynamically favorable due to the significant difference in acidity and basicity between the reactants.[1]

Experimental Protocol: Synthesis of Dicyclohexylamine Benzoate

Materials:

- Dicyclohexylamine
- Benzoic acid
- Ethanol (or other suitable solvent)
- Stirring apparatus
- Heating mantle
- Crystallization dish

- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Procedure:

- Dissolve equimolar amounts of benzoic acid in a suitable solvent, such as ethanol, in a reaction flask.
- While stirring, slowly add an equimolar amount of dicyclohexylamine to the benzoic acid solution. An exothermic reaction will occur.
- Continue stirring the mixture for a specified period (e.g., 1-2 hours) at room temperature or with gentle heating to ensure the reaction goes to completion.
- Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the **dicyclohexylamine benzoate** salt.
- Collect the crystalline product by filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.
- Dry the purified **dicyclohexylamine benzoate** in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

The purity of the synthesized product can be assessed by measuring its melting point and using analytical techniques such as HPLC or GC-MS.

Corrosion Inhibition

Dicyclohexylamine benzoate is an effective volatile corrosion inhibitor (VCI), particularly for ferrous metals.^{[1][2]} It functions by sublimating and then adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.^[1]

Quantitative Data: Potentiodynamic Polarization

Potentiodynamic polarization is a common electrochemical technique used to evaluate the effectiveness of corrosion inhibitors. The following table presents data on the corrosion inhibition of API X80 carbon steel by dicyclohexylamine (DCHA) at various temperatures.

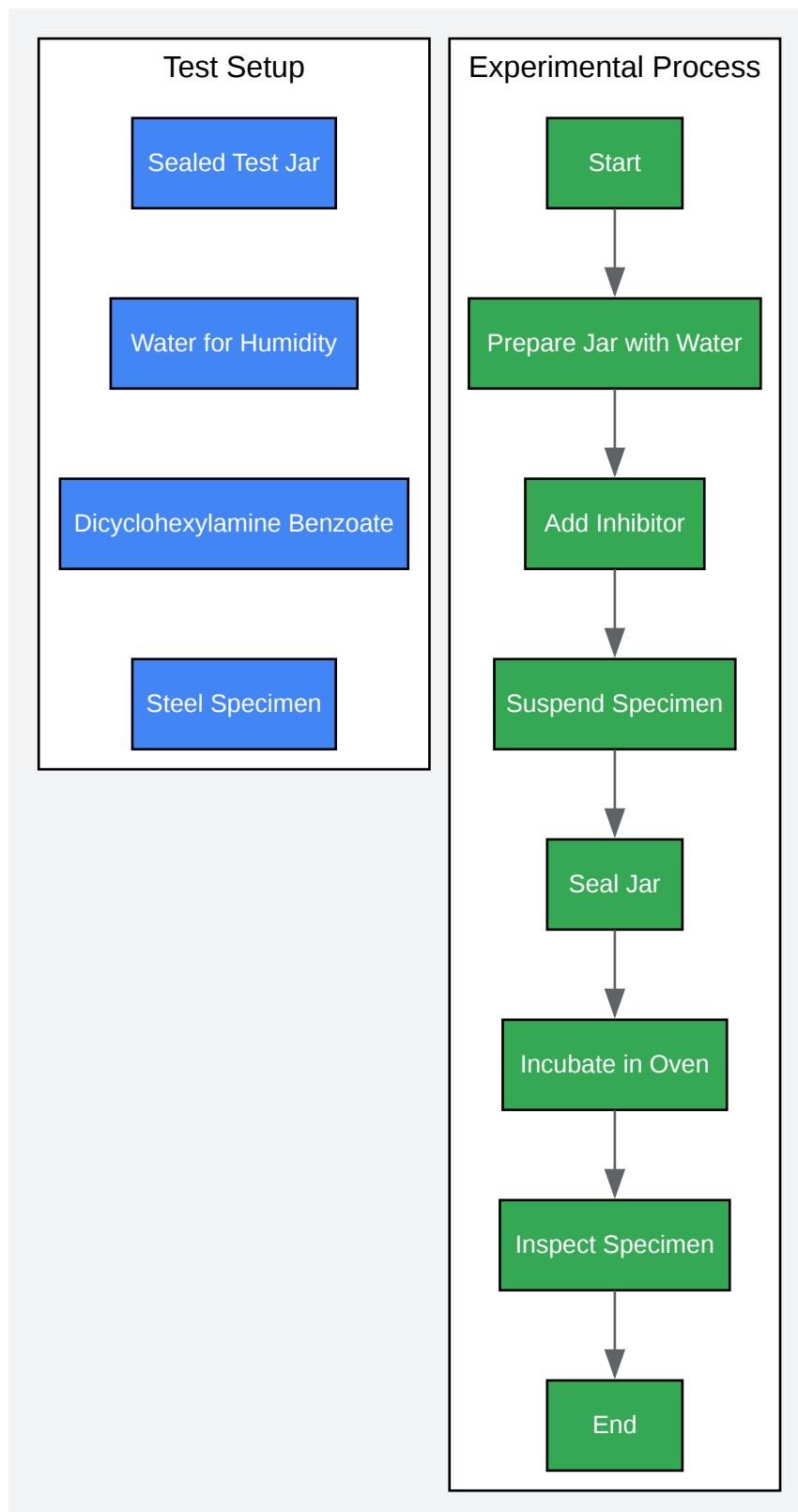
Table 2: Potentiodynamic Polarization Data for Dicyclohexylamine on API X80 Carbon Steel[6]

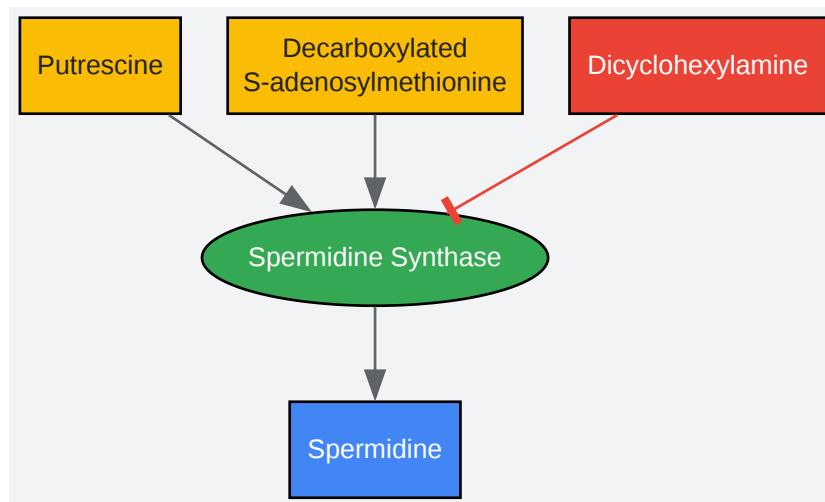
Temperature (°C)	Inhibitor	Ecorr (mV vs. SCE)	βa (mV/dec)	βc (mV/dec)	icorr (mA/cm²)	Corrosion Rate (mm/year)	Inhibition Efficiency (%)
20	Uninhibited	-96.60	70.98	-209.31	73.56	0.84	-
20	DCHA	-103.76	83.72	-222.56	44.42	0.5390	39.61
35	Uninhibited	-119.95	98.45	-226.08	171.63	1.116	-
35	DCHA	-162.96	138.84	-228.00	113.22	1.29	34.03
45	Uninhibited	-114.17	81.60	-265.52	97.72	1.96	-
45	DCHA	-103.87	115.75	-224.12	84.06	1.686	13.98

Ecorr: Corrosion Potential, βa: Anodic Tafel Slope, βc: Cathodic Tafel Slope, icorr: Corrosion Current Density

A study on a mixture of dicyclohexylamine and oleylamine as a corrosion inhibitor for mild steel in a CO₂ environment demonstrated an inhibition efficiency of 98% after 49 hours of exposure. [7]

Experimental Protocol: Vapor Phase Corrosion Inhibitor Testing (based on NACE TM 208-2018)


Objective: To evaluate the vapor-inhibiting ability of **dicyclohexylamine benzoate** for the temporary corrosion protection of ferrous metal surfaces.[8]


Materials:

- Test jars with lids
- Steel test specimens
- **Dicyclohexylamine benzoate** (as powder or impregnated in a carrier)
- Water
- Oven

Procedure:

- Prepare the test jars by adding a specified amount of water to create a humid environment.
- Place the **dicyclohexylamine benzoate** sample at the bottom of the jar.
- Suspend a cleaned and polished steel specimen in the vapor space of the jar, ensuring it does not come into contact with the inhibitor or the water.
- Seal the jars and place them in an oven at a controlled temperature (e.g., 40-50 °C) for a specified duration to accelerate the test.
- After the test period, remove the steel specimens and visually inspect them for any signs of corrosion.
- The performance of the inhibitor is typically rated on a scale based on the extent of corrosion observed on the specimen.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dicyclohexylamine benzoate | 22355-34-6 | Benchchem [benchchem.com]
- 2. publications.drdo.gov.in [publications.drdo.gov.in]
- 3. Dicyclohexylamine-induced shift of biosynthesis from spermidine to spermine in plant protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. commons.udsm.ac.tz [commons.udsm.ac.tz]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dicyclohexylamine Benzoate (CAS No. 22355-34-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3049870#cas-number-22355-34-6-experimental-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com